molecular formula C12H17NO B1267452 Phenyl(piperidin-4-yl)methanol CAS No. 38081-60-6

Phenyl(piperidin-4-yl)methanol

Cat. No.: B1267452
CAS No.: 38081-60-6
M. Wt: 191.27 g/mol
InChI Key: DUZLYYVHAOTWSF-UHFFFAOYSA-N
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Description

Phenyl(piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Mechanism of Action

Target of Action

Phenyl(piperidin-4-yl)methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been shown to have activity against different viruses .

Mode of Action

It is known that piperidine derivatives can inhibit certain viruses through specific interactions . For example, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.

Pharmacokinetics

It is known that piperidine is a vital fundament in the production of drugs , suggesting that its derivatives may have favorable pharmacokinetic properties.

Result of Action

Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It is known that the presence of certain groups on the piperidine ring can increase the cytotoxicity of piperidine derivatives , suggesting that the chemical environment can influence the action of these compounds.

Biochemical Analysis

Biochemical Properties

Phenyl(piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, it has been observed to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling cascades that lead to changes in gene expression profiles, thereby affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it has been reported to modulate metabolic pathways, resulting in altered levels of key metabolites and changes in cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression and thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that participate in further biochemical reactions . Additionally, this compound has been shown to influence metabolic flux, resulting in altered levels of key metabolites and changes in overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability within the body .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(piperidin-4-yl)methanol can be synthesized through various methods. One common approach involves the reduction of phenyl(piperidin-4-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Phenyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl(piperidin-4-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

    Diphenyl(piperidin-4-yl)methanol: Similar structure but with two phenyl groups.

    Phenyl(piperidin-4-yl)methanone: The oxidized form of this compound.

    Phenyl(piperidin-4-yl)methane: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific hydroxyl group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its biological activities also make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

phenyl(piperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLYYVHAOTWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320762
Record name phenyl(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38081-60-6
Record name phenyl(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl-piperidin-4-yl-methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-benzoyl-piperidine (2.0 g, 10.6 mmol) was added over a solution of 6.8 g of (+)-B-chlorodiisopinocanfeilboran ((+)-DIP-Cl) (21.25 mmol) in dichloromethane (20 mL, dry) cooled down to 3-4° C. After reacting for 72 h, 2.0 mL of acetaldehyde (35.46 mmol) were added and stirred at room temperature for 3 h. 24 mL of an aqueous NaOH (6N) solution, dichloromethane and saturated aqueous NaCl solution were added. The phases were separated and the usual treatment of the organic phase provided (+)-α-phenyl4-piperidinemethanol as a white solid with a m.p.=64-66° C. in a 90% yield (84% ee).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
(+)-DIP-Cl
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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